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Compound of Interest

Compound Name: 3,4-Dihydro-2-methoxy-2H-pyran

Cat. No.: B146633

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-
Dihydro-2-methoxy-2H-pyran (CAS No. 4454-05-1), a versatile heterocyclic compound
utilized in various chemical syntheses. The following sections detail its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized

experimental protocols for obtaining these spectra.

Spectroscopic Data

The structural elucidation of 3,4-Dihydro-2-methoxy-2H-pyran is corroborated by the following
spectroscopic data, which are summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework
of a molecule.

Table 1: *H NMR Spectroscopic Data for 3,4-Dihydro-2-methoxy-2H-pyran
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Chemical Shift (8) ppm Multiplicity Assighment
~4.8 m H-2

~6.4 d H-6

~4.6 d H-5

~3.4 S -OCHs
~1.8-2.1 m H-3, H-4

Solvent: CDCls. Data is compiled from publicly available spectra and may show slight

variations based on experimental conditions.

Table 2: 13C NMR Spectroscopic Data for 3,4-Dihydro-2-methoxy-2H-pyran

Chemical Shift (6) ppm Assignment
~98 C-2

~145 C-6

~100 C-5

~55 -OCHs

~30 C-3

~19 C-4

Solvent: CDClIs. Data is compiled from publicly available spectra and may show slight

variations based on experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule through

their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 3,4-Dihydro-2-methoxy-2H-pyran
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~2940 Strong C-H stretch (alkane)
~1645 Medium C=C stretch (alkene)
~1200 Strong C-O stretch (ether)

Technique: Attenuated Total Reflectance (ATR) or liquid film.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Table 4. Mass Spectrometry Data for 3,4-Dihydro-2-methoxy-2H-pyran

m/z Relative Intensity (%) Assignment

114 ~20 [M]* (Molecular lon)
83 ~100 [M - OCHs]*

55 ~50

lonization Method: Electron lonization (El).[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation:

o A solution of 3,4-Dihydro-2-methoxy-2H-pyran is prepared by dissolving approximately 10-
20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCIs).
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e The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

A standard high-resolution NMR spectrometer (e.g., 400 MHz) is used for analysis.
The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

For 1H NMR, a standard single-pulse sequence is used with a pulse angle of 30-45 degrees,
an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16
scans are acquired.

For 13C NMR, a proton-decoupled single-pulse experiment is performed. Due to the lower
natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required
to achieve an adequate signal-to-noise ratio.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-
domain spectrum.

Phase and baseline corrections are applied.

The chemical shifts are referenced to the residual solvent peak of CDCls (& = 7.26 ppm for
'H and o = 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (ATR):

e The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.qg.,
isopropanol) and a background spectrum is collected.

o Asmall drop of neat 3,4-Dihydro-2-methoxy-2H-pyran is placed directly onto the ATR
crystal.
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e The spectrum is recorded over a range of 4000-400 cm~* with a resolution of 4 cm™1,
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)

Sample Preparation:

o A dilute solution of 3,4-Dihydro-2-methoxy-2H-pyran is prepared in a volatile organic
solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:
o A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis.

e Gas Chromatography (GC) Conditions:

[¢]

Injector Temperature: 250 °C

o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm) is
typically used.

o Oven Program: An initial temperature of 50 °C is held for 2 minutes, then ramped at 10
°C/min to 250 °C and held for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e Mass Spectrometry (MS) Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: m/z 40-400.

o Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

Data Analysis:
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¢ The mass spectrum corresponding to the chromatographic peak of 3,4-Dihydro-2-methoxy-
2H-pyran is analyzed for its molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of 3,4-Dihydro-2-methoxy-
2H-pyran is depicted below.
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Caption: Workflow for Spectroscopic Analysis of 3,4-Dihydro-2-methoxy-2H-pyran.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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